Enhanced T-Cell Activation vs. Wild-Type WT1
Marlumotide's heteroclitic mutation (R126Y) within the 122-140 WT1 epitope is quantitatively superior to the native sequence in activating a robust anti-tumor T-cell response. While the native peptide can induce a CD4+ response, the mutated Marlumotide sequence is specifically designed and proven to stimulate both CD4+ helper and cytotoxic CD8+ T-cells that recognize and kill WT1+ human cancer cells, including malignant mesothelioma and leukemia [1].
| Evidence Dimension | T-cell activation and anti-tumor cytotoxicity |
|---|---|
| Target Compound Data | Induces both CD4+ and CD8+ WT1-specific T-cell responses capable of recognizing and killing native WT1+ cancer cells. |
| Comparator Or Baseline | Native WT1 122-140 peptide |
| Quantified Difference | The native peptide elicits a CD4+ response but lacks the engineered capacity for a potent CD8+ cytotoxic T-cell response. The R126Y mutation in Marlumotide directly enables this dual CD4+/CD8+ activation. |
| Conditions | In vitro human T-cell stimulation and cytotoxicity assays against WT1-expressing mesothelioma and leukemia cell lines. |
Why This Matters
This unique dual immunogenicity is the core differentiator for Marlumotide, as it provides a mechanism for both orchestrating a sustained immune response (CD4+) and directly eliminating tumor cells (CD8+), a capability lacking in the native epitope.
- [1] May, R. J., Dao, T., Pinilla-Ibarz, J., Korontsvit, T., Zakhaleva, V., Zhang, R. H., Maslak, P., & Scheinberg, D. A. (2007). Peptide Epitopes from the Wilms' Tumor 1 Oncoprotein Stimulate CD4+ and CD8+ T Cells That Recognize and Kill Human Malignant Mesothelioma Tumor Cells. Clinical Cancer Research, 13(15), 4547–4555. View Source
